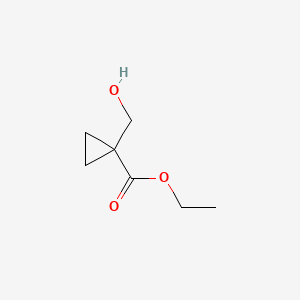

Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

Description

Properties

IUPAC Name |

ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-6(9)7(5-8)3-4-7/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAILVKQSHRJIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498796 | |

| Record name | Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3697-68-5 | |

| Record name | Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 1-(hydroxymethyl)cyclopropanecarboxylate, a valuable building block in medicinal chemistry and organic synthesis. This document details established synthetic methodologies, including the Simmons-Smith reaction and the Kulinkovich reaction, and provides a thorough analysis of its spectroscopic and physical properties. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility in a research and development setting.

Introduction

This compound is a bifunctional molecule incorporating a synthetically versatile cyclopropane ring. The inherent strain and unique electronic properties of the cyclopropane moiety make it a desirable structural motif in drug discovery, often imparting improved metabolic stability, enhanced binding affinity, and novel pharmacological profiles to lead compounds. This guide serves as a detailed resource for researchers engaged in the synthesis and application of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.[1]

| Property | Value |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| CAS Number | 3697-68-5 |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | 90-94 °C at 8 Torr |

| Topological Polar Surface Area | 46.5 Ų |

Synthetic Methodologies

The synthesis of this compound can be approached through several established methods for cyclopropane ring formation. The two most prominent and effective routes are the Simmons-Smith reaction and the Kulinkovich reaction.

Simmons-Smith Reaction

The Simmons-Smith reaction is a reliable method for the cyclopropanation of alkenes.[2][3][4] In the context of synthesizing the target molecule, this would involve the reaction of ethyl acrylate with a carbenoid species generated from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification).[2] The hydroxyl group in the product is introduced by the subsequent reduction of a precursor or by using a starting material already containing the hydroxymethyl group.

3.1.1. Proposed Synthetic Pathway

Caption: Proposed Simmons-Smith reaction pathway.

3.1.2. General Experimental Protocol (Hypothetical)

-

Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a suspension of zinc-copper couple is prepared in anhydrous diethyl ether. Diiodomethane is then added dropwise to the stirred suspension, resulting in the formation of the active organozinc carbenoid, (iodomethyl)zinc iodide.

-

Cyclopropanation: A solution of ethyl acrylate in anhydrous diethyl ether is added to the freshly prepared Simmons-Smith reagent at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the cyclopropanated intermediate.

-

Conversion to the Final Product: The resulting ester is then subjected to a reduction step to introduce the hydroxymethyl group. This can be achieved using a suitable reducing agent such as sodium borohydride in an appropriate solvent like ethanol. Following the reduction, a standard aqueous workup and purification by column chromatography would yield the final product, this compound.

Kulinkovich Reaction

The Kulinkovich reaction provides an alternative and efficient route to 1-substituted cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[5][6][7][8][9] This reaction is particularly useful as it can directly generate the desired cyclopropanol derivative.

3.2.1. Proposed Synthetic Pathway

Caption: Proposed Kulinkovich reaction pathway.

3.2.2. General Experimental Protocol [6]

-

Reaction Setup: To a solution of the starting ester (e.g., diethyl oxalate) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere, titanium(IV) isopropoxide is added.

-

Addition of Grignard Reagent: The solution is then treated with a solution of ethylmagnesium bromide in the same solvent, typically added dropwise at a controlled temperature. The reaction is often exothermic and may require cooling.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

-

Purification: The resulting mixture is filtered to remove titanium salts, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

References

- 1. Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | C7H12O3 | CID 12450336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 3. Simmons-Smith Reaction [organic-chemistry.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 6. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Kulinkovich Reaction [organic-chemistry.org]

- 8. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 9. synarchive.com [synarchive.com]

Spectroscopic Analysis of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted spectroscopic data and a comparative analysis with the closely related and well-characterized compound, Ethyl cyclopropanecarboxylate. This guide is intended to serve as a valuable resource for the identification and characterization of this molecule in a research and development setting.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.60 | Singlet (s) | 2H | -CH₂ -OH |

| ~2.50 | Singlet (s) | 1H | -OH |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~0.95 | Triplet (t) | 2H | Cyclopropyl-H |

| ~0.85 | Triplet (t) | 2H | Cyclopropyl-H |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~174.0 | C =O (Ester) |

| ~68.0 | -C H₂-OH |

| ~61.0 | -O-C H₂-CH₃ |

| ~25.0 | Quaternary Cyclopropyl-C |

| ~16.0 | C H₂ (Cyclopropyl) |

| ~14.0 | -O-CH₂-C H₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H Stretch (Alcohol) |

| ~2980 | Medium | C-H Stretch (Aliphatic) |

| ~1725 | Strong | C=O Stretch (Ester) |

| ~1180 | Strong | C-O Stretch (Ester) |

| ~1050 | Medium | C-O Stretch (Alcohol) |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 144 | Low | [M]⁺ (Molecular Ion) |

| 113 | Medium | [M - OCH₂CH₃]⁺ |

| 99 | High | [M - COOCH₂CH₃]⁺ |

| 71 | Medium | [C₄H₇O]⁺ |

| 45 | Medium | [COOCH₂CH₃]⁺ |

Experimental Protocols

The following sections detail the generalized experimental protocols for the spectroscopic analysis of liquid samples such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Mount the sample plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

For ESI, the sample is typically introduced via direct infusion or through a liquid chromatograph.

-

For EI, the sample is vaporized before ionization.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described above.

Caption: General workflow for spectroscopic analysis.

Caption: Relationship between spectroscopic data and molecular information.

An In-depth Technical Guide to the NMR Spectral Data Interpretation of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate. Due to the absence of publicly available, experimentally determined spectra for this specific compound, this guide leverages established chemical shift principles to offer a robust interpretation. This document is intended to assist researchers in identifying and characterizing this molecule.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on typical values for ethyl esters, cyclopropane rings, and primary alcohols.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~4.12 | Quartet (q) | 2H | 7.1 | -O-CH₂ -CH₃ |

| ~3.58 | Singlet (s) or Doublet (d) | 2H | - | -CH₂ -OH |

| ~1.25 | Triplet (t) | 3H | 7.1 | -O-CH₂-CH₃ |

| ~0.90 - 1.10 | Multiplet (m) | 4H | - | Cyclopropane CH₂ |

| Variable (~1.5-3.0) | Broad Singlet (br s) | 1H | - | -CH₂-OH |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C =O (Ester) |

| ~65 | -C H₂-OH |

| ~61 | -O-C H₂-CH₃ |

| ~25 | C (quat)-CH₂OH |

| ~14 | -O-CH₂-C H₃ |

| ~12 | Cyclopropane C H₂ |

Interpretation of Predicted Spectra

¹H NMR Spectrum:

-

Ethyl Ester Group: The ethyl group of the ester is expected to give rise to a quartet at approximately 4.12 ppm for the methylene protons (-O-CH₂) and a triplet at around 1.25 ppm for the methyl protons (-CH₃). The quartet is due to coupling with the three adjacent methyl protons, and the triplet is due to coupling with the two adjacent methylene protons, both with a typical coupling constant of about 7.1 Hz.

-

Hydroxymethyl Group: The methylene protons of the hydroxymethyl group (-CH₂-OH) are predicted to appear as a singlet or a doublet around 3.58 ppm. The multiplicity will depend on the rate of proton exchange of the hydroxyl group. The hydroxyl proton itself is expected to be a broad singlet with a variable chemical shift, typically between 1.5 and 3.0 ppm in CDCl₃.

-

Cyclopropane Ring: The protons on the cyclopropane ring are magnetically non-equivalent and are expected to produce complex multiplets in the upfield region, typically between 0.90 and 1.10 ppm. This upfield shift is a characteristic feature of cyclopropane rings due to their unique electronic structure.[1][2][3]

¹³C NMR Spectrum:

-

Ester Carbonyl: The carbonyl carbon of the ester group is the most deshielded carbon and is predicted to have a chemical shift of around 173 ppm.

-

Oxygenated Carbons: The carbon of the hydroxymethyl group (-CH₂-OH) is expected at approximately 65 ppm, and the methylene carbon of the ethyl ester (-O-CH₂) is predicted around 61 ppm.[4]

-

Quaternary Carbon: The quaternary carbon of the cyclopropane ring, bonded to both the ester and the hydroxymethyl group, is anticipated to be around 25 ppm.

-

Ethyl Methyl Carbon: The methyl carbon of the ethyl group is expected at approximately 14 ppm.

-

Cyclopropane Methylene Carbons: The two equivalent methylene carbons of the cyclopropane ring are expected to be the most shielded carbons, with a predicted chemical shift of about 12 ppm.[5]

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample height in the tube is appropriate for the spectrometer being used (typically around 4-5 cm).

NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a reasonably concentrated sample.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).

-

Number of Scans: 128 scans or more, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

Visualizations

Chemical Structure and Key Functional Groups

Caption: Molecular structure of this compound with key functional groups highlighted.

Predicted ¹H NMR Signal Relationship

Caption: Predicted ¹H NMR chemical shifts and coupling for this compound.

References

- 1. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. Alcohols | OpenOChem Learn [learn.openochem.org]

- 5. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) and mass spectrometry (MS) characteristics of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (C₇H₁₂O₃, Molecular Weight: 144.17 g/mol ). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide synthesizes data from analogous structures and established principles of spectroscopy to predict its spectral features. This information is crucial for the identification, characterization, and quality control of this molecule in research and development settings.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic frequencies of its constituent ester, primary alcohol, and cyclopropane functionalities.

Table 1: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3600-3200 | Strong, Broad | O-H (Alcohol) | Stretching |

| ~3080-3040 | Medium | C-H (Cyclopropane) | Stretching |

| ~2980-2850 | Medium to Strong | C-H (Alkyl) | Stretching |

| ~1750-1735 | Strong, Sharp | C=O (Ester) | Stretching[1][2] |

| ~1470-1440 | Medium | -CH₂- (Cyclopropane) | Scissoring/Deformation[3] |

| ~1300-1000 | Strong (multiple bands) | C-O (Ester and Alcohol) | Stretching[1][2] |

| ~1050-1000 | Medium | Cyclopropane Ring | Skeletal Vibrations[3] |

The presence of a broad O-H stretching band is a key indicator of the hydroxyl group, while the strong, sharp C=O absorption is characteristic of the ester. The C-H stretches slightly above 3000 cm⁻¹ are indicative of the cyclopropane ring.[3]

Predicted Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization mass spectrometry (EI-MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. The fragmentation of this compound is expected to be driven by the presence of the ester and alcohol functional groups, as well as the strained cyclopropane ring.

Table 2: Predicted Major Fragment Ions in EI-Mass Spectrum

| m/z | Proposed Fragment Ion | Formula | Predicted Fragmentation Pathway |

| 144 | [M]⁺• | [C₇H₁₂O₃]⁺• | Molecular Ion |

| 126 | [M - H₂O]⁺• | [C₇H₁₀O₂]⁺• | Dehydration (loss of water from the alcohol)[4][5][6][7] |

| 113 | [M - OCH₂CH₃]⁺ | [C₅H₅O₂]⁺ | α-cleavage of the ester (loss of ethoxy radical)[8][9][10][11] |

| 99 | [M - CH₂OH]⁺ | [C₅H₇O₂]⁺ | α-cleavage of the alcohol (loss of hydroxymethyl radical)[4][5][6] |

| 85 | [M - COOCH₂CH₃]⁺ | [C₄H₇]⁺ | Cleavage of the ester group |

| 71 | [COOCH₂CH₃]⁺ | [C₃H₇O₂]⁺ | Acylium ion from ester cleavage |

| 45 | [CO₂H]⁺ | [CHO₂]⁺ | Rearrangement and cleavage |

| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | Propyl cation from fragmentation of the ring or ethyl group |

| 31 | [CH₂OH]⁺ | [CH₃O]⁺ | α-cleavage of the primary alcohol[6] |

| 29 | [CH₂CH₃]⁺ | [C₂H₅]⁺ | Ethyl cation from the ester group |

The molecular ion peak at m/z 144 may be of low intensity due to the lability of the molecule under EI conditions.[6][12] Key fragmentation pathways are expected to include the loss of water (M-18), loss of the ethoxy group (M-45), and α-cleavage at the hydroxymethyl group (M-31).

Experimental Protocols

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

This protocol is suitable for the analysis of liquid samples like this compound.

-

Instrument Setup:

-

Sample Preparation and Analysis:

-

Data Processing and Cleaning:

-

The instrument software will automatically subtract the background spectrum.

-

Process the resulting spectrum (e.g., baseline correction) if necessary.

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe after analysis to prevent cross-contamination.[16]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the analysis of volatile organic compounds.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[17]

-

Ensure the sample is free of particulate matter by filtering or centrifugation if necessary.[18]

-

Transfer the solution to a standard 1.5 mL GC autosampler vial.[17]

-

-

Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for this type of compound.

-

Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Oven Program: A temperature gradient is typically used, for example, starting at 50 °C, holding for 2 minutes, then ramping at 10 °C/min to 250 °C and holding for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Scan Range: m/z 30-200.

-

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting compound.

-

Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. Compare the fragmentation pattern with the predicted data in Table 2.

-

Visualizations

Experimental Workflow

Caption: Workflow for IR and GC-MS analysis.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation pathways for this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 7. youtube.com [youtube.com]

- 8. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 9. tutorchase.com [tutorchase.com]

- 10. benchchem.com [benchchem.com]

- 11. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 12. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. researchgate.net [researchgate.net]

- 17. uoguelph.ca [uoguelph.ca]

- 18. Sample preparation GC-MS [scioninstruments.com]

Chemical properties and reactivity of "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate"

Introduction: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is a bifunctional organic compound featuring a cyclopropane ring substituted with both a hydroxymethyl group and an ethyl carboxylate group at the same carbon atom. This unique structural arrangement imparts a combination of steric hindrance and electronic properties that make it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, reactivity, and associated experimental considerations for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are critical for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| IUPAC Name | ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | [1] |

| CAS Number | 3697-68-5 | [1][2] |

| Molecular Formula | C₇H₁₂O₃ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| Boiling Point | 90-94 °C at 8 Torr | [2] |

| Density | 1.159 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 15.10 ± 0.10 (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

| Topological Polar Surface Area | 46.5 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by its two primary functional groups: the primary alcohol (-CH₂OH) and the ethyl ester (-COOEt). The strained cyclopropane ring also influences its chemical behavior.

Core Reactivity:

-

Alcohol Group: The primary hydroxyl group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, and etherification.

-

Ester Group: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

-

Ligand Formation: The molecule is known to act as a ligand, particularly in Suzuki coupling reactions, suggesting the oxygen atoms can coordinate with metal centers.[2][3]

Incompatibilities: The compound is incompatible with strong acids, bases, and oxidizing agents, which can promote ester hydrolysis, deprotonation, or oxidation of the alcohol, respectively.[3]

Caption: General reactivity profile of this compound.

Experimental Protocols

While specific reaction protocols for this exact molecule are proprietary or scattered in patent literature, a general procedure for its synthesis can be adapted from standard organic chemistry methods, such as the Fischer esterification of its corresponding carboxylic acid.

Proposed Synthesis: Fischer Esterification of 1-(hydroxymethyl)cyclopropanecarboxylic acid

This protocol describes a plausible method for the synthesis of the title compound.

-

Reaction Setup:

-

To a solution of 1-(hydroxymethyl)cyclopropanecarboxylic acid (1.0 equivalent) in absolute ethanol (acting as both solvent and reactant, ~5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) slowly at 0 °C.

-

Equip the reaction flask with a reflux condenser and a drying tube.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

-

Work-up and Isolation:

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.[4]

-

Dissolve the resulting residue in a suitable organic solvent, such as ethyl acetate (e.g., 50 mL).[4]

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with saturated saline (brine) to remove residual water.[4]

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[4]

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude ester by vacuum distillation to yield this compound as a pure liquid.

-

Caption: Proposed experimental workflow for synthesis via Fischer esterification.

Safety and Handling

This compound is classified as a combustible liquid and presents several health hazards. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.

GHS Hazard Information:

| Hazard Class | Hazard Statement | GHS Classification |

| Flammability | H227: Combustible liquid | Flammable liquids (Category 4) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Skin Irritation (Category 2) |

| Eye Damage/Irritation | H319: Causes serious eye irritation | Eye Irritation (Category 2A) |

| Target Organ Toxicity | H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |

Data sourced from PubChem GHS Classification.[1]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[5]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

References

- 1. Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | C7H12O3 | CID 12450336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-HYDROXYMETHYL-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]

- 5. capotchem.cn [capotchem.cn]

Discovery and history of substituted cyclopropanes in medicinal chemistry

An In-depth Technical Guide on the Discovery, History, and Application of Substituted Cyclopropanes in Drug Development

For researchers, scientists, and drug development professionals, the strategic incorporation of small, strained ring systems has become a powerful tool in the design of novel therapeutics. Among these, the cyclopropane moiety stands out for its unique conformational and electronic properties, which have been successfully leveraged to enhance the efficacy, metabolic stability, and overall pharmacological profiles of a wide array of drugs. This technical guide delves into the history of substituted cyclopropanes, from their initial discovery to their current prominent role in medicinal chemistry, providing detailed experimental protocols and quantitative data to illustrate their impact.

A Historical Perspective: From a Chemical Curiosity to a Pharmaceutical Mainstay

The journey of the cyclopropane ring in science began in 1881 when Austrian chemist August Freund first synthesized the parent cyclopropane molecule.[1][2] His method, an intramolecular Wurtz coupling of 1,3-dibromopropane using sodium, was a landmark achievement.[1] A few years later, in 1887, Gustavson improved upon this by using zinc, which provided a higher yield of the cyclic compound.[2] For decades, cyclopropane remained largely a chemical curiosity.

It wasn't until 1929 that the biological potential of cyclopropane was unveiled when Henderson and Lucas discovered its anesthetic properties.[2][3] This discovery propelled cyclopropane into the medical field, and by 1936, it was in industrial production for clinical use as an inhalational anesthetic, a role it held until the development of non-flammable agents in the 1950s.[2][3] The true value of substituted cyclopropanes in medicinal chemistry, however, began to be realized with the development of synthetic methodologies that allowed for their incorporation into more complex molecular scaffolds. An early example of a biologically active substituted cyclopropane is the monoamine oxidase inhibitor tranylcypromine.[1][4][5]

The Cyclopropyl Group: A Game-Changer in Drug Design

The cyclopropane ring is the smallest and most strained of the cycloalkanes. This inherent ring strain results in unique electronic properties, with the carbon-carbon bonds exhibiting a higher degree of p-character, making them somewhat analogous to double bonds.[6][7][8][9] These "bent" bonds and the rigid, planar nature of the three-membered ring impart several desirable characteristics to drug molecules.[6][10]

The incorporation of a cyclopropane moiety can lead to:

-

Enhanced Potency and Selectivity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation that is optimal for binding to its biological target.[6][11][12] This pre-organization can lead to a significant increase in binding affinity and, consequently, potency.

-

Improved Metabolic Stability: The carbon-carbon bonds of the cyclopropane ring are generally more resistant to metabolic degradation by enzymes such as cytochrome P450s compared to linear alkyl chains.[6][11][12][13] This can increase the in vivo half-life of a drug, allowing for less frequent dosing.

-

Favorable Physicochemical Properties: Cyclopropanes can be used to modulate a molecule's lipophilicity, solubility, and pKa, which are critical parameters for optimizing pharmacokinetic profiles.[7][8][12]

-

Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for other chemical groups, such as gem-dimethyl groups, alkenes, or even phenyl rings.[10][14][15][16][17] This allows for the fine-tuning of a drug's properties while maintaining its overall shape and biological activity.

Quantitative Impact of Cyclopropane Substitution

The benefits of incorporating a cyclopropane ring are not merely qualitative. Quantitative data from structure-activity relationship (SAR) studies often reveal a dramatic improvement in biological activity and other key parameters.

| Compound/Analog | Target | IC50 (nM) | Key Observation | Reference |

| Btk Inhibitor 8 (pyridyl) | Btk | 7.1 | Parent compound with a pyridyl group. | [18] |

| (S,S)-19 (cis-2-fluoro cyclopropyl) | Btk | 2.3 | Introduction of a cis-fluorocyclopropyl amide improved potency. | [18] |

| (R,R)-20 (cis-2-fluoro cyclopropyl) | Btk | 3.8 | Stereochemistry of the cyclopropane substituent influences activity. | [18] |

| 22 (pyridazinone-fused) | Btk | 7.7 | Equipotent to the parent compound, demonstrating the cyclopropyl amide as a viable isostere. | [18] |

| Compound | Target | EC50 (µM) | MIC (µg/mL) | Reference |

| Nucleoside Analogue | Hepatitis B Virus (HBV) | 4 | [19] | |

| Carboxylic Acid Derivative | Staphylococcus aureus | 62.5 | [19] |

Key Experimental Protocols for the Synthesis of Substituted Cyclopropanes

The widespread use of cyclopropanes in medicinal chemistry is a direct result of the development of robust and reliable synthetic methodologies. Below are detailed protocols for two of the most common methods.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a stereospecific method for the synthesis of cyclopropanes from alkenes using an organozinc carbenoid. The Furukawa modification, which utilizes diethylzinc and diiodomethane, is often preferred for its reproducibility.[12][20]

Reaction: Cyclopropanation of 1-Octene

Materials:

-

1-Octene

-

Anhydrous Dichloromethane (DCM)

-

Diethylzinc (1.0 M solution in hexanes)

-

Diiodomethane

-

Saturated aqueous Ammonium Chloride (NH4Cl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO3)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Round-bottom flask with a magnetic stir bar

-

Syringes

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Under an inert atmosphere (nitrogen or argon), add 1-octene (1.0 equivalent) to a dry round-bottom flask, followed by anhydrous dichloromethane to make a ~0.5 M solution.

-

Cool the flask to 0 °C in an ice bath.

-

While stirring, slowly add the diethylzinc solution (2.0 equivalents) via syringe.

-

Following the addition of diethylzinc, add diiodomethane (2.0 equivalents) dropwise via syringe. A white precipitate may form.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Stir until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation or column chromatography.

Transition-Metal Catalyzed Cyclopropanation

Transition-metal catalysts, particularly those based on rhodium and copper, are highly effective for the cyclopropanation of alkenes with diazo compounds.[2][21] This method offers excellent control over stereochemistry.

Reaction: Rhodium(II)-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

Materials:

-

Rhodium(II) acetate dimer

-

Styrene

-

Anhydrous Dichloromethane (DCM)

-

Ethyl diazoacetate

-

Round-bottom flask

-

Syringe pump

Procedure:

-

Under a nitrogen atmosphere, charge a 50 mL round-bottom flask with rhodium(II) acetate dimer (0.005 mmol) and styrene (10 mmol) in anhydrous dichloromethane (20 mL).

-

Stir the solution at room temperature.

-

Prepare a solution of ethyl diazoacetate (10 mmol) in 10 mL of anhydrous dichloromethane.

-

Using a syringe pump, add the ethyl diazoacetate solution dropwise to the stirred rhodium/styrene solution over a period of 2 hours.

-

After the addition is complete, continue stirring the reaction mixture at room temperature until the diazo compound is fully consumed (as monitored by TLC, watching for the disappearance of the yellow color of the diazo compound).

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Visualizing the Impact: Signaling Pathways and Drug Discovery Workflows

The influence of cyclopropane-containing drugs can be visualized through their interaction with specific biological pathways. Furthermore, the general process of their discovery and development can be outlined in a logical workflow.

A prime example of a successful cyclopropane-containing drug is Ticagrelor, an antiplatelet agent that acts as a P2Y12 receptor antagonist.[6] Its mechanism of action involves the inhibition of platelet activation and aggregation.

Conclusion

The cyclopropane ring has evolved from a simple cyclic hydrocarbon to a sophisticated and indispensable tool in the medicinal chemist's arsenal. Its unique structural and electronic properties have been instrumental in the development of numerous successful drugs. As synthetic methodologies continue to advance, we can expect to see even more innovative applications of substituted cyclopropanes in the ongoing quest for safer and more effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. hammer.purdue.edu [hammer.purdue.edu]

- 3. Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00599J [pubs.rsc.org]

- 4. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 5. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ticagrelor? [synapse.patsnap.com]

- 7. Mechanism of Action (MOA) | BRILINTA | For HCPs [brilintahcp.com]

- 8. New, simple and accessible method creates potency-increasing structure in drugs - Previously undescribed chemical process may offer safer, more practical way to create cyclopropanes—a key feature in many drugs and drug-candidates [chemeurope.com]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. ashpublications.org [ashpublications.org]

- 12. benchchem.com [benchchem.com]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hammer.purdue.edu [hammer.purdue.edu]

- 16. GraphViz Examples and Tutorial [graphs.grevian.org]

- 17. cosmedic-training.co.uk [cosmedic-training.co.uk]

- 18. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. BJOC - Synthesis of 1,2-divinylcyclopropanes by metal-catalyzed cyclopropanation of 1,3-dienes with cyclopropenes as vinyl carbene precursors [beilstein-journals.org]

The Cyclopropyl Moiety: A Cornerstone for Optimizing Physicochemical Properties in Drug Discovery

For Immediate Release

In the intricate landscape of modern drug discovery, the cyclopropane ring has emerged as a powerful and versatile building block. Its unique structural and electronic properties offer medicinal chemists a valuable tool to fine-tune the physicochemical characteristics of drug candidates, ultimately enhancing their therapeutic potential. This technical guide provides an in-depth analysis of the core physicochemical properties of functionalized cyclopropane building blocks, offering a data-driven resource for researchers, scientists, and drug development professionals.

The incorporation of a cyclopropane ring into a molecule can profoundly influence its lipophilicity, aqueous solubility, metabolic stability, and plasma protein binding. These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its efficacy and safety. The rigid, three-dimensional nature of the cyclopropyl group can also enforce a specific conformation, leading to improved binding affinity for its biological target.[1][2]

Key Physicochemical Properties: A Quantitative Comparison

The strategic replacement of common motifs, such as isopropyl or gem-dimethyl groups, with a cyclopropyl group can lead to significant improvements in a compound's drug-like properties. The following tables summarize quantitative data from various studies, highlighting the impact of cyclopropane incorporation.

Lipophilicity (logP/logD)

Lipophilicity, a measure of a compound's affinity for a lipid environment, is a critical factor in membrane permeability and oral absorption. The cyclopropyl group is generally considered less lipophilic than an isopropyl group.[3]

| Compound Pair | Functional Group Change | logP/logD | Reference |

| Isopropyl-substituted model | Isopropyl | 1.53 (π-value) | [3] |

| Cyclopropyl-substituted model | Cyclopropyl | 1.14 (π-value) | [3] |

| Fluorinated isopropyl derivative | Isopropyl | Varies with fluorination pattern | [3] |

| Fluorinated cyclopropyl derivative | Cyclopropyl | Varies with fluorination pattern | [3] |

Aqueous Solubility

Aqueous solubility is essential for a drug to be absorbed and distributed throughout the body. The introduction of a cyclopropyl moiety can influence solubility in a context-dependent manner, sometimes leading to improvements.

| Compound Series | Modification | Kinetic Solubility (μM) | Reference |

| Btk Inhibitor 8 | Cyclopropyl amide | 1.5 | [4] |

| Btk Inhibitor 19 (cis-2-fluoro) | (S,S)-enantiomer | >200 | [4] |

| Btk Inhibitor 20 (cis-2-fluoro) | (R,R)-enantiomer | >200 | [4] |

Metabolic Stability

One of the most significant advantages of incorporating a cyclopropane ring is the enhancement of metabolic stability.[5][6] The strained C-C bonds of the cyclopropyl group are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to their acyclic counterparts.[6]

| Compound Pair | Functional Group Change | Intrinsic Clearance (CLint, app) in Human Liver Microsomes (μL/min/10^6 cells) | Reference |

| Model Amide 2 | tert-Butyl | Higher CLint | [7] |

| CF3-cyclopropane analog of Model Amide 2 | CF3-cyclopropane | Lower CLint | [7] |

| Butenafine | tert-Butyl | Higher CLint | [7] |

| CF3-cyclopropane analog of Butenafine | CF3-cyclopropane | Lower CLint | [7] |

| Model Amide 1 | tert-Butyl | Lower CLint | [7] |

| CF3-cyclopropane analog of Model Amide 1 | CF3-cyclopropane | Higher CLint | [7] |

Plasma Protein Binding

The extent to which a drug binds to plasma proteins affects its free concentration and, consequently, its availability to interact with its target. While specific comparative data for cyclopropane analogs is sparse in the reviewed literature, it is a critical parameter to assess during drug development. Generally, highly lipophilic drugs tend to exhibit higher plasma protein binding.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug discovery. The following are outlines of standard experimental protocols for the key assays discussed.

Determination of logP/logD (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) and distribution coefficient (logD).

Workflow for logP/logD Determination

Caption: Workflow for logP/logD determination using the shake-flask method.

Methodology:

-

Preparation of Phases: 1-octanol and an aqueous buffer (of a specific pH for logD determination) are mutually saturated by shaking them together for an extended period, followed by separation.

-

Compound Addition: A small volume of a concentrated stock solution of the test compound (typically in DMSO) is added to a mixture of the pre-saturated 1-octanol and aqueous buffer.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as LC-MS/MS.

-

Calculation: The logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Kinetic Aqueous Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility.

Workflow for Kinetic Solubility Assay

Caption: Workflow for the kinetic aqueous solubility assay.

Methodology:

-

Compound Addition: A small aliquot of a concentrated DMSO stock solution of the test compound is added to an aqueous buffer.

-

Incubation: The solution is shaken at a controlled temperature for a defined period (e.g., 1-2 hours) to allow for dissolution.

-

Separation of Undissolved Compound: The solution is filtered to remove any precipitated compound.

-

Quantification: The concentration of the compound in the filtrate is measured, typically by LC-MS/MS, against a standard curve.

Microsomal Metabolic Stability Assay

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Workflow for Microsomal Stability Assay

Caption: Workflow for the microsomal metabolic stability assay.

Methodology:

-

Incubation: The test compound is incubated with liver microsomes (which contain cytochrome P450 enzymes) in the presence of the cofactor NADPH at 37°C.

-

Time Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

-

Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.

-

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This assay determines the fraction of a drug that is bound to plasma proteins.

Workflow for Plasma Protein Binding Assay

Caption: Workflow for the plasma protein binding assay using rapid equilibrium dialysis.

Methodology:

-

Assay Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane. The test compound is added to plasma, which is then placed in one chamber. The other chamber is filled with a protein-free buffer.

-

Equilibration: The device is incubated at 37°C, allowing the unbound fraction of the drug to diffuse across the membrane into the buffer chamber until equilibrium is reached.

-

Sampling: After incubation, samples are taken from both the plasma and the buffer chambers.

-

Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.

-

Calculation: The percentage of the drug bound to plasma proteins is calculated based on the concentrations in the two chambers.

Biological Context: Bruton's Tyrosine Kinase (Btk) Signaling Pathway

Functionalized cyclopropanes are incorporated into a wide array of drug candidates targeting various biological pathways. For instance, analogs of Bruton's tyrosine kinase (Btk) inhibitors have utilized cyclopropyl groups to enhance their properties.[4] Btk is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[5][7][8] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.

Caption: A simplified diagram of the Bruton's Tyrosine Kinase (Btk) signaling pathway.

Conclusion

The strategic incorporation of functionalized cyclopropane building blocks is a proven and effective strategy in modern drug discovery. By carefully considering the impact of the cyclopropyl moiety on key physicochemical properties, researchers can overcome many of the challenges associated with ADME and toxicology, ultimately leading to the development of safer and more effective medicines. The data and protocols presented in this guide serve as a valuable resource for the rational design and optimization of the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [scholarshare.temple.edu]

- 5. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]

- 6. [Table, CHEMICAL FORMULA AND STRUCTURE]. - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

The Pivotal Role of Stereochemistry in 1,1-Disubstituted Cyclopropane Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a motif of enduring interest in organic chemistry, confers unique conformational rigidity and electronic properties upon molecules. When substituted, and particularly in the case of 1,1-disubstituted derivatives, the introduction of stereocenters adds a critical layer of complexity and opportunity, profoundly influencing biological activity and physicochemical properties. This technical guide provides a comprehensive overview of the stereochemistry of 1,1-disubstituted cyclopropane derivatives, with a focus on stereoselective synthesis, analytical methods for stereochemical assignment, and the impact of stereoisomerism on drug design and development.

The Significance of Stereoisomerism in Cyclopropane-Containing Drugs

The three-dimensional arrangement of atoms in a molecule can dramatically alter its interaction with chiral biological targets such as enzymes and receptors. For 1,1-disubstituted cyclopropanes, the presence of a stereogenic center at the C2 position, and potentially at the substituents, gives rise to enantiomers and diastereomers with distinct pharmacological profiles. A prime example is the antiplatelet agent Ticagrelor, where the specific stereochemistry of the cyclopropane ring is crucial for its binding to the P2Y12 receptor and subsequent therapeutic effect. The strategic incorporation of a cyclopropane moiety can enhance metabolic stability, improve potency, and fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2]

Stereoselective Synthesis of 1,1-Disubstituted Cyclopropanes

The construction of stereochemically defined 1,1-disubstituted cyclopropanes is a key challenge and a vibrant area of research in synthetic organic chemistry. Several powerful methods have been developed to control the absolute and relative stereochemistry of these three-membered rings.

Asymmetric Cyclopropanation Reactions

Rhodium-Catalyzed Reactions: Chiral rhodium(II) carboxylate complexes are highly effective catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds. For 1,1-disubstituted alkenes, these reactions can proceed with high levels of enantioselectivity, often exceeding 90% ee.[3] The choice of the chiral ligand on the rhodium catalyst is critical in dictating the stereochemical outcome. For instance, rhodium(II) N-(arylsulfonyl)prolinate catalysts have demonstrated exceptional enantioselectivity in the reaction of vinyldiazomethanes with 1,1-disubstituted alkenes like 2-methylpropene, achieving up to 95% ee.[3]

Cobalt-Catalyzed Reactions: Chiral cobalt complexes have also emerged as powerful catalysts for asymmetric cyclopropanation. These systems can provide high enantioselectivity for a range of alkenes, including 1,1-disubstituted ones.[4]

Biocatalytic Cyclopropanation: Engineered enzymes, particularly myoglobin and cytochrome P450 variants, offer a green and highly selective alternative for asymmetric cyclopropanation. These biocatalysts can afford excellent diastereo- and enantioselectivity (often >98% de and ee) in the synthesis of chiral cyclopropanes, including precursors to pharmaceuticals like Ticagrelor and Tranylcypromine.[5][6]

Diastereoselective Cyclopropanation Reactions

Simmons-Smith Reaction: The Simmons-Smith reaction, which involves the use of a zinc carbenoid, is a classic method for cyclopropanation. While the traditional reaction is not enantioselective, it can be highly diastereoselective, with the stereochemistry of the starting alkene being transferred to the cyclopropane product.[7] The presence of directing groups, such as hydroxyl groups, on the substrate can lead to high levels of diastereoselectivity.[8]

Quantitative Data on Stereoselective Cyclopropanation

The following tables summarize representative quantitative data for the stereoselective synthesis of 1,1-disubstituted cyclopropanes using various catalytic systems.

Table 1: Rhodium-Catalyzed Asymmetric Cyclopropanation of 1,1-Disubstituted Alkenes

| Alkene | Diazo Compound | Rhodium Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 2-Methylpropene | Methyl 2-diazo-4-phenylbutenoate | Rh₂(S-DOSP)₄ | CH₂Cl₂ | 25 | 80 | 95 | [3] |

| α-Methylstyrene | Ethyl diazoacetate | Rh₂(S-PTAD)₄ | Pentane | reflux | 71 | 84 | [9] |

| 1,1-Diphenylethene | Ethyl diazoacetate | Rh₂(S-TCPTAD)₄ | Pentane | reflux | 78 | 91 | [9] |

Table 2: Biocatalytic Asymmetric Cyclopropanation of 1,1-Disubstituted Alkenes

| Alkene | Diazo Compound | Biocatalyst | Yield (%) | de (%) | ee (%) | Reference |

| Styrene | Ethyl diazoacetate | Mb(H64V,V68A) | 92 | >99 | >99 | [10] |

| 4-Chlorostyrene | Ethyl diazoacetate | Mb(H64V,V68A) | 85 | >99 | >99 | [10] |

| 3,4-Difluorostyrene | Ethyl diazoacetate | Engineered Myoglobin | high | 98-99.9 | 96-99.9 | [5] |

Table 3: Diastereoselective Simmons-Smith Cyclopropanation

| Alkene Substrate | Reaction Conditions | dr | Yield (%) | Reference |

| Alkenyl Cyclopropyl Carbinol | Et₂Zn, CH₂I₂, DCM, 0 °C | >98:2 | 88 | [8] |

| Allylic Sulfinyl Amine | Et₂Zn, CH₂Cl₂ | >20:1 | 65 | [7] |

Stereochemical Analysis of 1,1-Disubstituted Cyclopropane Derivatives

The unambiguous determination of the stereochemistry of 1,1-disubstituted cyclopropanes is essential. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the relative stereochemistry of cyclopropane derivatives. The coupling constants (J-values) between protons on the cyclopropane ring are particularly informative. Generally, the cis-coupling constant (J_cis) is larger than the trans-coupling constant (J_trans). The chemical shifts of the cyclopropyl protons and carbons can also provide valuable structural information.[11][12] For instance, the protons on a cyclopropane ring typically resonate at an unusually high field (around 0.22 ppm for cyclopropane itself) due to the ring current effect.[12]

Chiral Chromatography

Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are indispensable for determining the enantiomeric excess (ee) of chiral cyclopropane derivatives.[13] By using a chiral stationary phase (CSP), the enantiomers of a racemic mixture can be separated and quantified. Various derivatized cyclodextrin-based columns are commonly used for the chiral GC analysis of cyclopropane derivatives.[13][14]

Case Study: The Stereochemistry of Ticagrelor and its Interaction with the P2Y12 Receptor

Ticagrelor is a direct-acting and reversible antagonist of the P2Y12 receptor, used to prevent thrombotic events in patients with acute coronary syndrome.[15] The molecule contains a trans-1,2-disubstituted cyclopropane ring, and its specific stereoisomer is essential for its biological activity.

The P2Y12 receptor is a G-protein coupled receptor (GPCR) on the surface of platelets. When activated by its endogenous ligand, adenosine diphosphate (ADP), it initiates a signaling cascade that leads to platelet aggregation. Ticagrelor binds to a site on the P2Y12 receptor that is distinct from the ADP binding site, acting as an allosteric antagonist.[15][16] This binding "locks" the receptor in an inactive conformation, preventing the conformational change required for G-protein activation and downstream signaling.[16] The precise stereochemical arrangement of the substituents on the cyclopropane ring of Ticagrelor is critical for this specific interaction with the P2Y12 receptor.

Caption: Ticagrelor's mechanism of action on the P2Y12 receptor signaling pathway.

Experimental Protocols

General Procedure for Rhodium-Catalyzed Asymmetric Cyclopropanation

-

To a solution of the 1,1-disubstituted alkene (1.0 mmol) in a dry solvent (e.g., pentane or CH₂Cl₂, 5 mL) under an inert atmosphere (e.g., argon or nitrogen) is added the chiral dirhodium catalyst (e.g., Rh₂(S-TCPTAD)₄, 0.01 mmol).

-

The solution is stirred at the desired temperature (e.g., reflux).

-

A solution of the diazo compound (e.g., ethyl diazoacetate, 1.2 mmol) in the same solvent (2 mL) is added dropwise over a period of 1-2 hours.

-

The reaction mixture is stirred for an additional 2-4 hours after the addition is complete, or until TLC or GC analysis indicates the consumption of the starting material.

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired cyclopropane derivative.

-

The enantiomeric excess is determined by chiral HPLC or GC analysis.

General Procedure for Simmons-Smith Cyclopropanation

-

To a suspension of zinc-copper couple (2.0 mmol) in a dry ethereal solvent (e.g., diethyl ether or THF, 10 mL) under an inert atmosphere is added diiodomethane (1.5 mmol).

-

The mixture is stirred at room temperature for 30 minutes.

-

A solution of the 1,1-disubstituted alkene (1.0 mmol) in the same solvent (5 mL) is added to the mixture.

-

The reaction is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC or GC).

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the cyclopropane derivative.

General Procedure for Chiral GC Analysis

-

A solution of the cyclopropane derivative in a suitable solvent (e.g., hexane or dichloromethane) is prepared.

-

The sample is injected into a gas chromatograph equipped with a chiral capillary column (e.g., Chirasil-Dex).

-

The oven temperature program is optimized to achieve baseline separation of the enantiomers.

-

The retention times of the two enantiomers are recorded, and the peak areas are integrated to calculate the enantiomeric excess (% ee).

Caption: A typical experimental workflow for the synthesis and analysis of chiral 1,1-disubstituted cyclopropanes.

Structure-Activity Relationship (SAR)

The rigid framework of the cyclopropane ring makes it an excellent scaffold for probing structure-activity relationships. By systematically varying the substituents at the C1 and C2 positions and evaluating the biological activity of the resulting stereoisomers, researchers can gain valuable insights into the optimal three-dimensional structure required for target binding.

Caption: Conceptual diagram illustrating the process of establishing structure-activity relationships for 1,1-disubstituted cyclopropane derivatives.

Conclusion

The stereochemistry of 1,1-disubstituted cyclopropane derivatives is a paramount consideration in modern drug discovery and development. The ability to synthesize these molecules with high stereocontrol, coupled with robust analytical methods for stereochemical assignment, allows for the fine-tuning of molecular properties to optimize therapeutic outcomes. As our understanding of the intricate interplay between stereochemistry and biological function continues to grow, so too will the importance of these fascinating three-membered rings in the design of next-generation pharmaceuticals.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sas.rochester.edu [sas.rochester.edu]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives | Semantic Scholar [semanticscholar.org]

- 14. C11-Chirasil-Dex as chiral stationary phase in GC: enantioselective separation of cyclopropane derivatives. [sonar.ch]

- 15. What is the mechanism of Ticagrelor? [synapse.patsnap.com]

- 16. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopropyl Group: A Unique Modulator of Electronic Properties in Organic Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropyl group, a three-membered carbocycle, is a fascinating and powerful substituent in organic chemistry. Its inherent ring strain and unique bonding characteristics impart a distinct electronic profile that deviates significantly from other alkyl groups. This "pseudo-unsaturated" or "π-character" allows the cyclopropyl group to act as a potent modulator of a molecule's electronic properties, influencing its reactivity, stability, and biological activity.[1][2][3] This technical guide provides a comprehensive overview of the electronic effects of the cyclopropyl group, presenting quantitative data, detailed experimental methodologies, and visualizations to aid researchers in the rational design of novel molecules.

The Electronic Nature of the Cyclopropyl Group

The unusual electronic properties of the cyclopropyl group arise from its strained 60° bond angles, which are a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[2][3] To accommodate this strain, the carbon-carbon bonds in the cyclopropane ring have a higher p-character than typical alkane C-C bonds. This is often described by two primary bonding models: the Coulson-Moffitt (bent-bond) model and the Walsh model.

-

Coulson-Moffitt Model: This model describes the C-C bonds as "bent" or "banana" bonds, where the inter-orbital angle is greater than the internuclear angle. This leads to increased p-character in the C-C bonding orbitals.

-

Walsh Model: The Walsh model proposes a central sp² hybridized carbon with a p-orbital in the plane of the ring. The peripheral CH₂ groups are also considered sp² hybridized. This model effectively describes the cyclopropyl group as having frontier orbitals with π-symmetry, which can interact with adjacent p-orbitals or π-systems.[4][5]

This unique bonding arrangement results in the cyclopropyl group acting as a potent π-electron donor, capable of conjugating with adjacent π-systems and stabilizing adjacent positive charges.[3][6] This effect is so pronounced that a cyclopropyl group can stabilize an adjacent carbocation more effectively than a phenyl group.[7][8]

Quantitative Description of Electronic Effects

The electronic influence of the cyclopropyl group can be quantified using various physical organic chemistry parameters, most notably Hammett and Taft constants. These parameters provide a numerical scale for the electron-donating or electron-withdrawing ability of a substituent, separated into inductive and resonance components.

Hammett and Taft Parameters

The following table summarizes the key electronic parameters for the cyclopropyl group.

| Parameter | Symbol | Value | Description |

| Hammett Constant (meta) | σm | -0.07 | Describes the electronic effect from the meta position, primarily reflecting the inductive effect. The negative value indicates a weak electron-donating character through the sigma framework.[6][9] |

| Hammett Constant (para) | σp | -0.21 | Describes the electronic effect from the para position, which includes both inductive and resonance effects. The more negative value compared to σm highlights the significant electron-donating resonance effect.[6][9] |

| Taft Steric Parameter | Es | -0.63 | Quantifies the steric bulk of the substituent. |

| Field/Inductive Parameter | F | +0.02 | Represents the inductive/field effect. The slightly positive value suggests a very weak electron-withdrawing inductive effect, which is often outweighed by its strong resonance donation.[9] |

| Resonance Parameter | R | -0.23 | Represents the resonance effect. The negative value confirms the cyclopropyl group's strong electron-donating character through resonance.[9] |

Solvolysis Rate Data

The ability of the cyclopropyl group to stabilize an adjacent carbocation is clearly demonstrated in solvolysis reactions. The rate of solvolysis of cyclopropylmethyl derivatives is significantly accelerated compared to analogous systems without the cyclopropyl group.

| Substrate | Solvent | Temperature (°C) | Relative Rate (k_rel) |

| Cyclopropylcarbinyl Bromide | 80% Ethanol | 25 | 10-120 (compared to Cyclobutyl Bromide) |

| Cyclobutyl Bromide | 80% Ethanol | 25 | 1 |

| Allylcarbinyl Bromide | 80% Ethanol | 25 | Slower than Cyclopropylcarbinyl and Cyclobutyl Bromides |

Data compiled from a comparative study on the solvolysis of cyclopropylcarbinyl and cyclobutyl bromides.[10]

Spectroscopic Data

The electronic effects of the cyclopropyl group are also evident in various spectroscopic techniques.

The π-character of the cyclopropyl group leads to characteristic chemical shifts. When conjugated to a carbonyl group, the cyclopropyl protons and carbons show distinct shifts compared to a non-conjugated analog like an isopropyl group.

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| Cyclopropyl Methyl Ketone | ¹H (CH₃) | ~2.1 |

| ¹H (CH - cyclopropyl) | ~1.9 | |

| ¹H (CH₂ - cyclopropyl) | ~0.8-1.0 | |

| ¹³C (C=O) | ~209 | |

| ¹³C (CH₃) | ~32 | |

| ¹³C (CH - cyclopropyl) | ~18 | |

| ¹³C (CH₂ - cyclopropyl) | ~9 | |

| Isopropyl Methyl Ketone | ¹H (CH₃ - CO) | ~2.1 |

| ¹H (CH - isopropyl) | ~2.6 | |

| ¹H (CH₃ - isopropyl) | ~1.1 | |

| ¹³C (C=O) | ~212 | |

| ¹³C (CH₃ - CO) | ~27 | |

| ¹³C (CH - isopropyl) | ~42 | |

| ¹³C (CH₃ - isopropyl) | ~18 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other factors. Data compiled from various spectroscopic databases and literature.[3][6][11][12]

Conjugation of a cyclopropyl group with a chromophore, such as an enone system, results in a bathochromic shift (a shift to longer wavelength) of the maximum absorbance (λ_max) compared to a non-conjugated system. This is a direct consequence of the cyclopropyl group extending the π-system.

| Compound | Chromophore | λ_max (nm) |

| Cyclopropyl-conjugated enone | C=C-C=O (with cyclopropyl) | ~210-240 |

| Non-conjugated enone | C=C-C=O (e.g., with isopropyl) | ~220-250 (varies with substitution) |